(S)-1-(3-(Difluoromethyl)phenyl)ethan-1-amine
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Overview
Description
(S)-1-(3-(Difluoromethyl)phenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a difluoromethyl group attached to a phenyl ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of CF3SO2Na (sodium trifluoromethanesulfinate) for the trifluoromethylation of secondary amines . This method is advantageous due to its good functional group tolerance, mild conditions, and the use of inexpensive or easy-to-handle materials.
Industrial Production Methods
Industrial production of (S)-1-(3-(Difluoromethyl)phenyl)ethan-1-amine may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-(Difluoromethyl)phenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or primary amines.
Scientific Research Applications
(S)-1-(3-(Difluoromethyl)phenyl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(3-(Difluoromethyl)phenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
®-1-(3-(Difluoromethyl)phenyl)ethan-1-amine: The enantiomer of the compound, with similar chemical properties but potentially different biological activity.
1-(3-(Trifluoromethyl)phenyl)ethan-1-amine: A related compound with a trifluoromethyl group instead of a difluoromethyl group.
1-(3-(Fluoromethyl)phenyl)ethan-1-amine: A compound with a fluoromethyl group, differing in the number of fluorine atoms.
Uniqueness
(S)-1-(3-(Difluoromethyl)phenyl)ethan-1-amine is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new drugs and materials with specific desired characteristics.
Properties
Molecular Formula |
C9H11F2N |
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Molecular Weight |
171.19 g/mol |
IUPAC Name |
(1S)-1-[3-(difluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H11F2N/c1-6(12)7-3-2-4-8(5-7)9(10)11/h2-6,9H,12H2,1H3/t6-/m0/s1 |
InChI Key |
FJDSZADRDSXBSE-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)C(F)F)N |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(F)F)N |
Origin of Product |
United States |
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